molecular formula C17H17ClO3 B14622441 Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester CAS No. 57081-29-5

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester

Cat. No.: B14622441
CAS No.: 57081-29-5
M. Wt: 304.8 g/mol
InChI Key: IBQDYNGRBOBFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester is an organic compound that belongs to the class of phenoxy acetic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. Techniques such as continuous flow reactors may be employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Phenoxy acetic acid
  • 4-chlorobenzyl chloride
  • 4-hydroxyphenylacetic acid

Uniqueness

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy acetic acid backbone with a 4-chlorobenzyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

57081-29-5

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate

InChI

InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-9-5-14(6-10-16)11-13-3-7-15(18)8-4-13/h3-10H,2,11-12H2,1H3

InChI Key

IBQDYNGRBOBFEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.